molecular formula C6H5ClFNO2S B13220987 (5-Fluoropyridin-2-YL)methanesulfonyl chloride

(5-Fluoropyridin-2-YL)methanesulfonyl chloride

Cat. No.: B13220987
M. Wt: 209.63 g/mol
InChI Key: XKDJDMUNCWOFGC-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-2-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol . It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-fluoropyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

(5-Fluoropyridin-2-YL)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the modification of biomolecules for various studies.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-2-YL)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester bonds, which are important in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoropyridin-2-YL)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific chemical reactions and applications .

Properties

Molecular Formula

C6H5ClFNO2S

Molecular Weight

209.63 g/mol

IUPAC Name

(5-fluoropyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-6-2-1-5(8)3-9-6/h1-3H,4H2

InChI Key

XKDJDMUNCWOFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CS(=O)(=O)Cl

Origin of Product

United States

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